4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine
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Description
4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C23H24N6O and its molecular weight is 400.486. The purity is usually 95%.
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Scientific Research Applications
G Protein-Biased Dopaminergics Discovery
The compound exhibits properties relevant to the discovery of G protein-biased dopaminergics. One study found that incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage into the arylpiperazine core leads to dopamine receptor partial agonists with a preference for activating G proteins over β-arrestin recruitment. This has implications for designing novel therapeutics for conditions like psychosis (Möller et al., 2017).
Antiviral Activity Against Enteroviruses
Research on pyrazolo[3,4-d]pyrimidines indicates significant antiviral activity against human enteroviruses, especially coxsackieviruses. The structural elements of the compound, such as the phenyl group and the diarylmethyl group on the piperazine, greatly influence its antiviral effectiveness, suggesting potential use in developing antiviral agents (Chern et al., 2004).
Mapping Cerebral Adenosine A2A Receptors
In the context of neuroimaging, the compound has been used in synthesizing tracers for PET imaging to map cerebral adenosine A2A receptors. This application is significant in the study of neurological conditions and pharmacological interventions (Zhou et al., 2014).
Anti-Inflammatory and Analgesic Agents
Compounds related to this chemical structure have shown potential as anti-inflammatory and analgesic agents. They exhibit significant inhibition of COX-2 enzymes, which is crucial in the treatment of inflammation and pain (Abu‐Hashem et al., 2020).
Development of Anticonvulsant Agents
Research has also been conducted on derivatives of the compound for their potential as anticonvulsant agents. This includes the study of the compound's influence on behavioral responses, depression, anxiety, muscle tone, coordination, and memory in experimental animals (Shtrygol et al., 2016).
HIV-1 Reverse Transcriptase Inhibition
Analogues of the compound have been synthesized and evaluated for their ability to inhibit HIV-1 reverse transcriptase. This research suggests potential applications in HIV/AIDS treatment (Romero et al., 1994).
GLUT Inhibition
The compound class has been identified as potent inhibitors of the facilitated glucose transporter 1 (GLUT1), indicating potential applications in metabolic disorders or cancer treatment, as GLUT1 plays a crucial role in glucose metabolism (Siebeneicher et al., 2016).
Properties
IUPAC Name |
4-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O/c1-17-4-3-5-19(14-17)29-23-21(15-26-29)22(24-16-25-23)28-12-10-27(11-13-28)18-6-8-20(30-2)9-7-18/h3-9,14-16H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYFPQKRKFSUNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.